{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-THIENYL)METHANONE
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Overview
Description
{4-[(4-Fluorophenyl)sulfonyl]piperazino}(5-methyl-2-thienyl)methanone is a complex organic compound with the molecular formula C16H17FN2O3S2 This compound features a piperazine ring substituted with a fluorophenylsulfonyl group and a thienylmethanone moiety
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Fluorophenyl)sulfonyl]piperazino}(5-methyl-2-thienyl)methanone typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and subsequent coupling with the thienylmethanone group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Fluorophenyl)sulfonyl]piperazino}(5-methyl-2-thienyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
{4-[(4-Fluorophenyl)sulfonyl]piperazino}(5-methyl-2-thienyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and binding affinities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- {4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}(5-methyl-4-propyl-2-thienyl)methanone
- {4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}(5-methyl-2-pyrazinyl)methanone
Uniqueness
{4-[(4-Fluorophenyl)sulfonyl]piperazino}(5-methyl-2-thienyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(5-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S2/c1-12-2-7-15(23-12)16(20)18-8-10-19(11-9-18)24(21,22)14-5-3-13(17)4-6-14/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLWEEUBJRZZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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